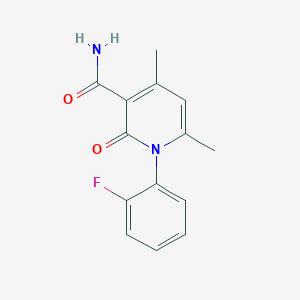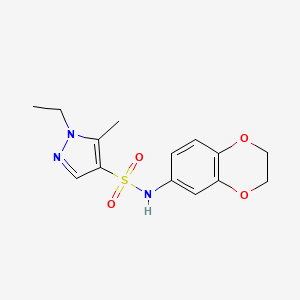
N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(5-methyl-1,3-oxathiol-2-ylidene)-1-adamantanaminium iodide, commonly known as Memantine, is a medication used to treat Alzheimer's disease and dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating glutamate, an important neurotransmitter in the brain. Memantine has been widely researched for its potential in treating various neurological disorders.
作用機序
Memantine works by blocking the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter in the brain. By blocking the NMDA receptor, Memantine reduces the influx of calcium into the neuron, which can lead to neuronal damage and cell death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function, memory, and overall quality of life in patients with Alzheimer's disease. It has also been investigated for its potential in treating depression, anxiety, and addiction. Memantine has been shown to have a low toxicity profile, with few side effects reported in clinical trials.
実験室実験の利点と制限
Memantine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Memantine is also relatively easy to synthesize and purify, making it an accessible compound for researchers. However, Memantine has limitations as well. It is a relatively large and complex molecule, which can make it difficult to modify for structure-activity relationship studies. Additionally, Memantine has a relatively low potency, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for Memantine research. One area of interest is the potential use of Memantine in combination with other medications for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of Memantine derivatives with improved potency and selectivity. Additionally, Memantine has been investigated for its potential in treating various psychiatric disorders, and further research in this area is warranted. Finally, Memantine has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke, and further research in this area may lead to the development of new treatments for these conditions.
合成法
Memantine is synthesized by reacting 1-adamantanamine with methylamine and 2-bromopropene in the presence of a base, followed by iodination with iodine. The resulting compound is then purified by recrystallization. The yield of the synthesis process is typically around 50%.
科学的研究の応用
Memantine has been studied extensively for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to improve cognitive function, memory, and overall quality of life in patients with Alzheimer's disease. Memantine has also been investigated for its potential in treating depression, anxiety, and addiction.
特性
IUPAC Name |
1-adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NOS.HI/c1-10-9-18-14(17-10)16(2)15-6-11-3-12(7-15)5-13(4-11)8-15;/h9,11-13H,3-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNVPLUDIUNIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+](C)C23CC4CC(C2)CC(C4)C3)O1.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl-methyl-(5-methyl-1,3-oxathiol-2-ylidene)azanium;iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)


![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)

![ethyl [{5-[2-amino-3-cyano-6-(1H-pyrrol-3-yl)pyridin-4-yl]pyrimidin-2-yl}(methyl)amino]acetate](/img/structure/B5294157.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B5294171.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5294181.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294196.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5294202.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]propanamide](/img/structure/B5294207.png)